molecular formula C16H18N2O2 B2958402 N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide CAS No. 303092-47-9

N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide

Cat. No.: B2958402
CAS No.: 303092-47-9
M. Wt: 270.332
InChI Key: GXTMTQDCTWSSEA-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-2-phenoxyacetamide (Chemical formula: C₁₆H₁₈N₂O₂) is an acetamide derivative featuring a phenoxy group linked to an acetamide backbone and a 4-(dimethylamino)phenyl substituent. Its structural attributes include:

  • Molecular weight: 270.33 g/mol (calculated from C₁₆H₁₈N₂O₂) .
  • Key functional groups: Phenoxy (electron-rich aromatic ring), acetamide (polar amide bond), and dimethylamino (electron-donating tertiary amine).
  • SMILES: CN(C)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 .

The dimethylamino group enhances solubility in polar solvents, while the phenoxy moiety contributes to lipophilicity, balancing bioavailability. This compound serves as a scaffold in medicinal chemistry for targeting receptors or enzymes requiring both hydrophobic and polar interactions .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18(2)14-10-8-13(9-11-14)17-16(19)12-20-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTMTQDCTWSSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303092-47-9
Record name N-(4-(DIMETHYLAMINO)PHENYL)-2-PHENOXYACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide typically involves the reaction of 4-(dimethylamino)aniline with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Dissolve 4-(dimethylamino)aniline in an appropriate solvent like dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add phenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours to ensure complete reaction.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification steps may include distillation, crystallization, and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxyacetamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent-Driven Comparisons

Halogenated Phenoxy Analogues
  • Compound: 2-(2,4-Dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide () Molecular formula: C₂₀H₁₄Cl₂N₄O₂ Key differences:
  • Electron-withdrawing groups : Dichloro (Cl) and diazenyl (N=N) substituents increase molecular weight (417.25 g/mol) and lipophilicity (predicted logP ~4.5 vs. target’s ~2.8).
  • Reactivity: The diazenyl group may confer photochemical instability, unlike the stable dimethylamino group in the target compound .
Nitro-Substituted Phenoxy Analogues
  • Compound: N-[4-(4-Nitrophenoxy)phenyl]acetamide () Molecular formula: C₁₄H₁₂N₂O₄ Key differences:
  • Electron-withdrawing nitro group: Reduces basicity (pKa ~1 vs. target’s dimethylamino pKa ~8.5) and increases crystallinity (as evidenced by its resolved crystal structure).
  • Hydrogen bonding: Forms N–H⋯O bonds in the solid state, unlike the target compound’s dimethylamino group, which cannot donate hydrogen bonds .

Functional Group Modifications

Thiol-Containing Analogues
  • Compound: 2-Mercapto-N-[4-(phenylamino)phenyl]acetamide () Molecular formula: C₁₄H₁₄N₂OS Key differences:
  • Thiol (-SH) group : Introduces redox activity (e.g., disulfide formation) and higher metabolic clearance compared to the target’s stable acetamide .
  • Phenylamino vs. dimethylamino: Reduced steric hindrance but lower solubility due to the absence of a tertiary amine .
Sulfonamide Derivatives
  • Compound: N-{4-[(Mesitylamino)sulfonyl]phenyl}-2-phenoxyacetamide () Molecular formula: C₂₃H₂₄N₂O₄S Key differences:
  • Sulfonamide group : Increases acidity (pKa ~10 for sulfonamide vs. ~25 for acetamide) and enhances protein binding via hydrogen bonding .
  • Mesityl group: Bulky substituent reduces membrane permeability compared to the target’s planar phenoxy group .

Pharmacological Scaffold Variations

Piperazine-Containing Analogues
  • Compound: N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide () Molecular formula: C₂₇H₃₂N₄O₃ Key differences:
Metal Complex Derivatives
  • Compound: ChloroN-[4-(dimethylamino)phenyl]-2-pyridinecarboxamidatoiridium(III) () Key differences:
  • Iridium coordination : Shifts application from pharmaceuticals to catalysis (e.g., hydrogenation reactions) .
  • Pyridinecarboxamidato ligand : Alters electronic properties, making the compound redox-active .

Tabulated Comparison of Key Compounds

Compound ID (Evidence) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target () C₁₆H₁₈N₂O₂ 270.33 Dimethylamino, phenoxy Balanced lipophilicity, stable amide bond
C₂₀H₁₄Cl₂N₄O₂ 417.25 Dichlorophenoxy, diazenyl High lipophilicity, photolabile
C₁₄H₁₂N₂O₄ 272.26 Nitrophenoxy Strong hydrogen bonding, crystalline
C₁₄H₁₄N₂OS 258.34 Mercapto, phenylamino Redox-active, metabolically labile
C₂₃H₂₄N₂O₄S 424.51 Sulfonamide, mesityl High protein binding, low permeability

Biological Activity

N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a phenyl ring and a phenoxyacetamide moiety. The molecular formula is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, indicating the presence of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The compound's structure enhances its lipophilicity and bioavailability, making it suitable for various biological interactions.

The mechanism of action for this compound involves several key interactions:

  • Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with target proteins or enzymes.
  • Electrostatic Interactions : These interactions contribute to the binding affinity of the compound to its biological targets.
  • Hydrophobic Interactions : The phenoxyacetamide moiety engages in hydrophobic interactions, further stabilizing the compound's binding to proteins.

These interactions can modulate the activity of various proteins, leading to desired biological effects such as anti-inflammatory and anticancer activities .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For example, studies have shown that the compound can arrest the cell cycle at specific phases, leading to increased rates of apoptosis .

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (μM)Inhibition Rate (%)
A5498.99100
HepG26.9299.98
DU1457.8999.93
MCF78.26100.39

This data suggests that this compound may be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as an antagonist to specific receptors involved in inflammatory processes, potentially offering therapeutic benefits for conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to significant apoptosis in HepG2 liver cancer cells through modulation of apoptotic signaling pathways .
  • Inflammation Model : In a model of inflammation, the compound showed reduced levels of pro-inflammatory cytokines when administered to subjects with induced inflammatory responses .

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